

An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**

Cat. No.: **B1323442**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a substituted pyridine derivative. Its core structure features a pyridine ring iodinated at the 5-position and substituted with a pyrrolidine ring at the 2-position.

CAS Number: 494771-62-9[1][2]

Physicochemical Properties

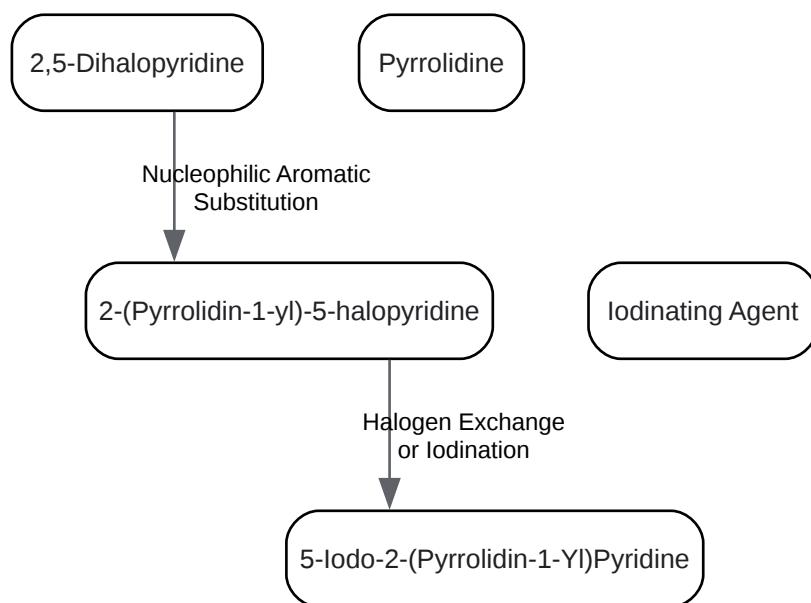
A summary of the key physicochemical properties of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ IN ₂	[2]
Molecular Weight	274.10 g/mol	[1]
Appearance	Solid	
Melting Point	104-109 °C	
Purity	≥97%	[3]
SMILES	lc1ccc(nc1)N2CCCC2	
InChI	1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2	
InChIKey	PAGIQNSDEQQUIO-UHFFFAOYSA-N	

Spectroscopic Data

Characterization of **5-Iodo-2-(Pyrrolidin-1-yl)Pyridine** typically involves standard spectroscopic techniques. While raw spectral data is not publicly available, suppliers of this compound can provide detailed analytical data including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
- High-Performance Liquid Chromatography (HPLC)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Ultra-Performance Liquid Chromatography (UPLC)[1]


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Iodo-2-(Pyrrolidin-1-yl)Pyridine** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridines. A

common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by iodination, or vice-versa.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.

[Click to download full resolution via product page](#)

Caption: Proposed general synthesis workflow for **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**.

General Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for similar chemical transformations.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyridine

- To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (2.0 eq).

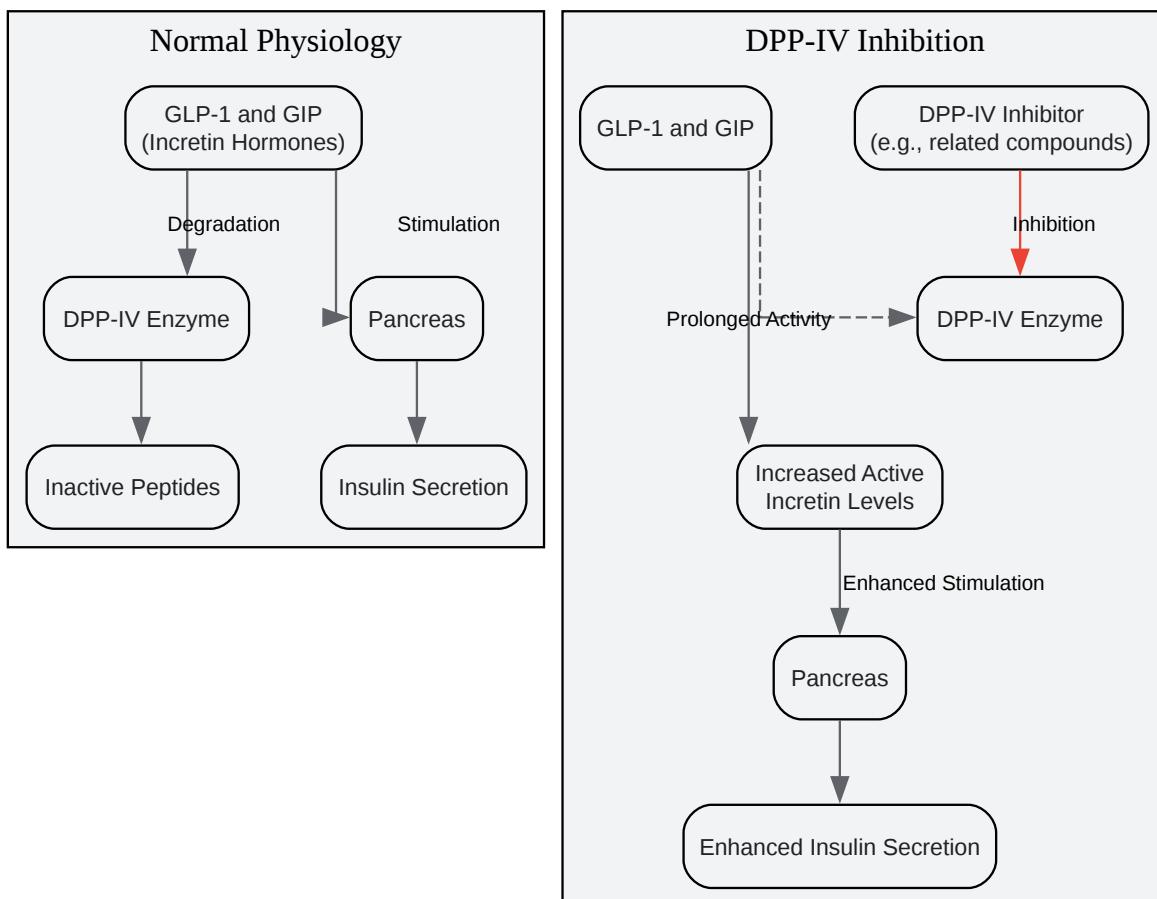
- Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.

Step 2: Iodination of 2-(Pyrrolidin-1-yl)-5-bromopyridine (Halogen Exchange)

- In a sealed tube, dissolve 2-(pyrrolidin-1-yl)-5-bromopyridine (1.0 eq) in a suitable solvent like 1,4-dioxane.
- Add sodium iodide (NaI) (3.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
- Heat the mixture to 110-130 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to obtain **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**.

Applications in Drug Development and Medicinal Chemistry

The **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** scaffold incorporates two key pharmacophores: the pyridine ring and the pyrrolidine moiety. Both are prevalent in numerous FDA-approved drugs


and biologically active compounds.[4][5][6]

- The Pyridine Ring: This versatile azaheterocycle can act as a hydrogen bond acceptor and its electronic properties can be fine-tuned through substitution. It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[4]
- The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional structural element, which can be crucial for optimizing interactions with biological targets. The pyrrolidine scaffold is found in drugs targeting central nervous system diseases, cancer, and inflammatory conditions.[5][6]
- The Iodo Group: The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.

Potential Biological Targets and Signaling Pathways

While the specific biological targets of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** are not yet reported, structurally related compounds have shown activity against various enzymes and receptors. For instance, substituted cyanopyrrolidines are known inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[7] Additionally, certain pyridine derivatives have shown high affinity for sigma receptors (σ Rs), which are implicated in neurological disorders and pain.[8]

The diagram below illustrates the general mechanism of DPP-IV inhibition, a potential area of investigation for compounds with a similar scaffold.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of DPP-IV inhibition.

Safety and Handling

Based on available safety data, **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** should be handled with care in a laboratory setting.

- Hazard Codes: Xi (Irritant), Xn (Harmful)[2]
- Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[2]

- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a chemical building block with significant potential for the development of novel therapeutic agents. Its combination of a functionalized pyridine ring and a pyrrolidine moiety makes it an attractive scaffold for targeting a variety of biological systems. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 494771-62-9|5-Iodo-2-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 5-IODO-2-PYRROLIDIN-1YL PYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl}amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω -(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323442#5-iodo-2-pyrrolidin-1-yl-pyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com